molecular formula C13H14N8O2S B14466043 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide CAS No. 69518-42-9

4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B14466043
CAS No.: 69518-42-9
M. Wt: 346.37 g/mol
InChI Key: OPFSHKXOTVDONY-UHFFFAOYSA-N
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Description

4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in clinical practice. This particular compound is structurally related to sulfadiazine, which is commonly used as an anti-infective drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with ethyl tetrazole under specific conditions. The reaction typically requires a mixed solvent system, such as acetone and 1,4-dioxane, and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves inhibiting the synthesis of dihydrofolic acid by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . The compound acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific structure, which includes a tetrazole ring.

Properties

CAS No.

69518-42-9

Molecular Formula

C13H14N8O2S

Molecular Weight

346.37 g/mol

IUPAC Name

4-amino-N-pyrimidin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C13H14N8O2S/c14-10-2-4-11(5-3-10)24(22,23)21(13-15-7-1-8-16-13)9-6-12-17-19-20-18-12/h1-5,7-8H,6,9,14H2,(H,17,18,19,20)

InChI Key

OPFSHKXOTVDONY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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